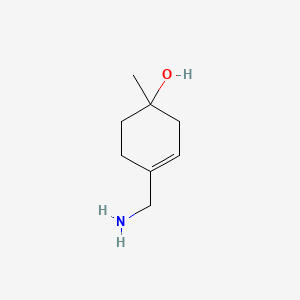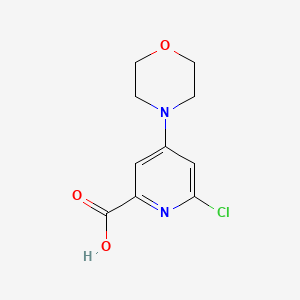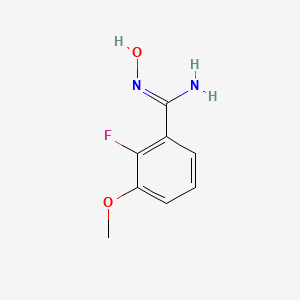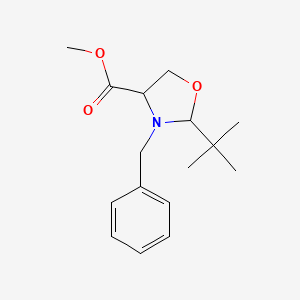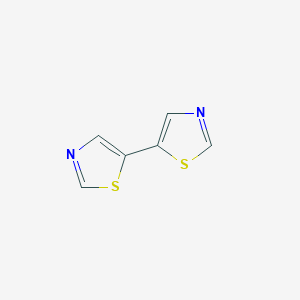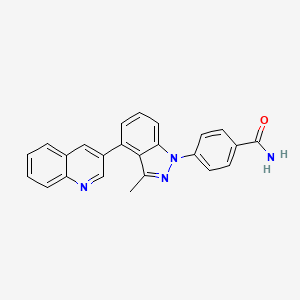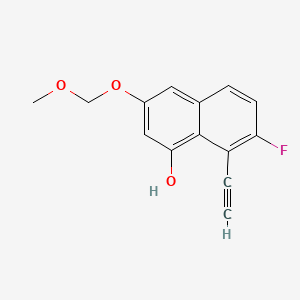
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthalen-1-ol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the ethynyl and fluorine substituents. Common synthetic routes include:
Naphthalene Derivative Preparation: The initial step involves the functionalization of naphthalene to introduce the methoxymethoxy group.
Ethynylation: The ethynyl group is introduced using palladium-catalyzed coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-3-(methoxymethoxy)naphthalen-1-OL: Lacks the ethynyl group, resulting in different reactivity and applications.
8-Ethynyl-3-(methoxymethoxy)naphthalen-1-OL: Lacks the fluorine atom, affecting its chemical properties and biological activity.
8-Ethynyl-7-fluoro-1-naphthol: Lacks the methoxymethoxy group, leading to variations in solubility and reactivity.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is unique due to the combination of the ethynyl, fluorine, and methoxymethoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H11FO3 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C14H11FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h1,4-7,16H,8H2,2H3 |
Clave InChI |
XVIXTTQVFSCNFE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C2C(=C1)C=CC(=C2C#C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


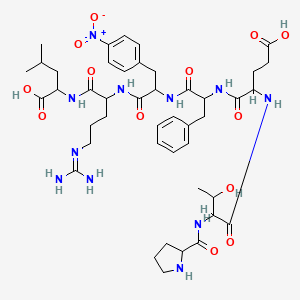
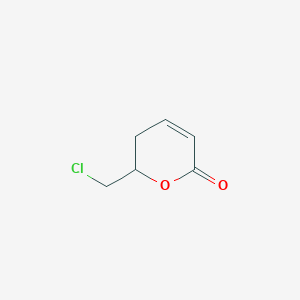
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
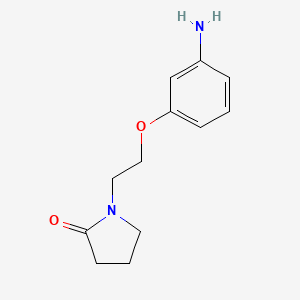

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

